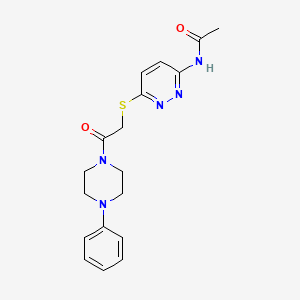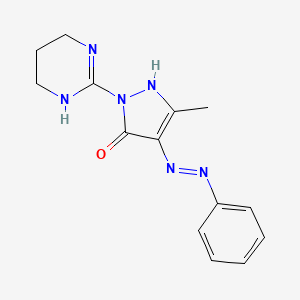
3-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1h-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1h-indol-2-one is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
BenchChem offers high-quality 3-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1h-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-1h-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metal Complex Formation
- Complexes with Transition Metals : The compound forms complexes with transition metals like chromium (CrIII), iron (FeIII), manganese (MnII), and cobalt (CoII). These complexes have been characterized and show diverse geometric structures like octahedral, square pyramidal, and tetrahedral configurations (Al‐Hamdani et al., 2015).
Cyclization Reactions
- Synthesis of Polysubstituted Imidazole and Pyrrole Derivatives : This compound is used in selective cyclization reactions under Brønsted acid conditions to synthesize new heterocyclic compounds with good yields and regioselectivity (Dai et al., 2016).
Synthesis of Azo-Schiff Base Compounds
- Vanadyl Complexes with Azo-Containing Schiff-base Dyes : Azo-Schiff base compounds synthesized from this chemical show potential in forming vanadyl complexes, which have been characterized through various spectroscopic methods and thermal analysis (Al‐Hamdani et al., 2016).
Anticancer Properties
- Potential Against Breast Cancer : Derivatives of this compound have shown activity against human tumor breast cancer cell lines, suggesting its potential in developing anticancer agents (Ghorab et al., 2014).
Corrosion Inhibition
- Protection of Carbon Steel : Derivatives of this compound are effective corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating potential in industrial applications (Tawfik, 2015).
Heterocyclic Synthesis
- Synthesis of Pyrazole, Pyridine, and Pyrimidine Derivatives : The compound is used as a key intermediate in synthesizing diverse heterocyclic compounds, which are characterized by elemental and spectral analyses (Fadda et al., 2012).
Biological Activity of Metal Complexes
- Activity Against Bacterial Species : Metal complexes derived from this compound exhibit biological activity against both Gram-positive and Gram-negative bacteria (Al‐Hamdani et al., 2015).
Structural Studies
- Characterization of Metal Complexes : Metal complexes formed with Schiff bases derived from this compound have been synthesized and characterized, offering insights into their structural properties (Abdulghani et al., 2011).
Wirkmechanismus
The mechanism of action of this compound is not specified in the available resources. It is provided for research use only.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-12-16(19(25)23(22(12)2)13-8-4-3-5-9-13)21-17-14-10-6-7-11-15(14)20-18(17)24/h3-11H,1-2H3,(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDHHVNTMGVYRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

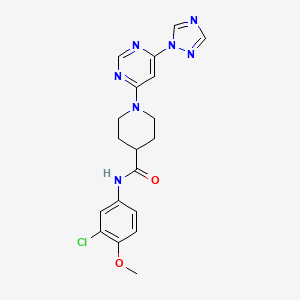

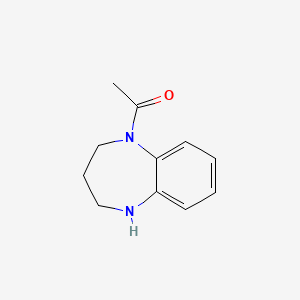
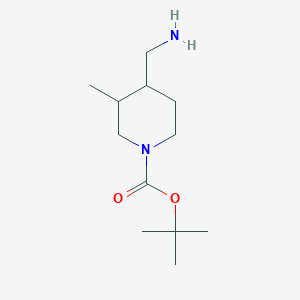

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)
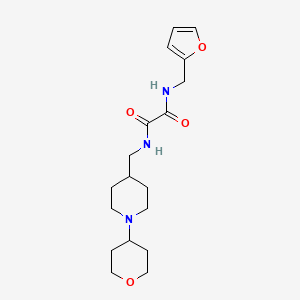

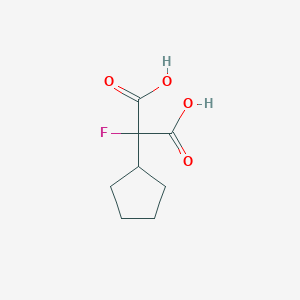
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2386358.png)

![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)
